molecular formula C19H21NO2 B018881 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol CAS No. 107903-15-1

7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol

Cat. No. B018881
CAS RN: 107903-15-1
M. Wt: 295.4 g/mol
InChI Key: XFLPKTCBCLWABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol, also known as 7-Methoxycarbonyl-3-methyl-8-(3-methylbut-2-enyl)carbazole, is a potent carbazole alkaloid that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. This compound has shown promising results in various preclinical studies, and researchers are exploring its potential in various fields of medicine.

Scientific Research Applications

Natural Carbazole Derivatives and Their Properties

The compound 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol, as part of the carbazole family, has been a subject of interest in various scientific research studies. These studies have focused on understanding the properties and potential applications of natural carbazole derivatives.

  • Structural Analysis of Carbazole Derivatives : A study by Fun et al. (2009) detailed the structural analysis of a natural carbazole compound, providing insights into its planar structure and the arrangement of substituent groups. Such structural details are fundamental for understanding the reactivity and potential applications of carbazole derivatives (Fun, Maneerat, Laphookhieo, & Chantrapromma, 2009).

  • Synthetic Approaches and Derivatives : Research by Ma et al. (2014) involved the synthesis of various carbazole alkaloids, including derivatives of this compound. This study highlights the methods for synthesizing these compounds and their potential for further chemical modifications (Ma, Dai, Qiu, Fu, & Ma, 2014).

  • Cytotoxic Constituents from Clausena Lansium : A study by Jiang et al. (2014) isolated new compounds, including carbazole derivatives from Clausena lansium, and evaluated their cytotoxic effects against various cancer cell lines. This research suggests potential therapeutic applications of carbazole derivatives in cancer treatment (Jiang, Zhang, You, Yang, Fan, Feng, Chen, Yang, Wang, Deng, Yin, & Du, 2014).

properties

IUPAC Name

7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLPKTCBCLWABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC3=C2C=CC(=C3CC=C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol
Reactant of Route 2
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol
Reactant of Route 3
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol
Reactant of Route 4
Reactant of Route 4
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol
Reactant of Route 5
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol
Reactant of Route 6
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.